molecular formula C11H12O3 B6191494 rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans CAS No. 2648961-89-9

rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans

Cat. No. B6191494
CAS RN: 2648961-89-9
M. Wt: 192.2
InChI Key:
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Description

Rac-(1R,3R)-3-phenoxycyclobutane-1-carboxylic acid, trans, commonly referred to as RCP, is a chiral cyclic organic compound that has been used in a variety of scientific research applications. RCP is a cycloalkane containing five carbon atoms in a ring and a phenoxy group attached to one of the carbons. RCP is a chiral molecule, meaning that it is not superimposable on its mirror image. This unique property makes RCP an attractive molecule for use in the study of stereochemistry and asymmetric synthesis.

Scientific Research Applications

RCP has been used in a variety of scientific research applications. One such application is in the field of stereochemistry, where RCP has been used to study the geometry and stereochemistry of chiral molecules. RCP has also been used in the study of asymmetric synthesis, where it has been used to study the synthesis of chiral molecules from achiral precursors. Additionally, RCP has been used in medicinal chemistry, where it has been used to study the pharmacological properties of chiral drug molecules.

Mechanism of Action

The mechanism of action of RCP is not well understood, but it is believed to involve the formation of a complex between the RCP molecule and a receptor molecule. This complex then binds to a specific target site on the receptor, resulting in a change in the receptor's activity. The exact mechanism of action of RCP is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of RCP have not been extensively studied. However, it is known that RCP has an effect on the activity of certain enzymes, such as lipase, and that it can interact with certain receptors. In addition, RCP has been shown to have an effect on the metabolism of certain drugs, such as amphetamine.

Advantages and Limitations for Lab Experiments

The use of RCP in laboratory experiments has several advantages. First, RCP is a chiral molecule, which makes it an ideal compound for studying stereochemistry and asymmetric synthesis. Second, RCP can be synthesized from a racemic mixture, which allows for the study of the kinetic resolution of chiral compounds. Finally, RCP has been shown to interact with certain receptors and enzymes, making it a useful tool for studying the pharmacology of drugs.
The main limitation of RCP in laboratory experiments is that it is not very stable in solution. This means that it must be used quickly and stored in an appropriate environment. Additionally, RCP is a relatively expensive compound, which can limit its use in some laboratory experiments.

Future Directions

The future of RCP in scientific research is promising. RCP has already been used in a variety of applications, and there are many potential applications that have yet to be explored. One potential application of RCP is in the field of drug design, where it could be used to study the structure-activity relationships of chiral drugs. Additionally, RCP could be used to study the pharmacology of other chiral compounds, such as carbohydrates and peptides. Finally, RCP could be used as a tool for studying the stereochemistry of organic molecules and for developing new methods for asymmetric synthesis.

Synthesis Methods

RCP can be synthesized from racemic 2-phenoxycyclobutane-1-carboxylic acid by a process called kinetic resolution. This process involves the use of an enzyme, such as lipase, to catalyze the reaction. The enzyme selectively catalyzes the reaction of one enantiomer of the racemic mixture, resulting in the formation of one enantiomer of RCP. This process is known as enantioselective synthesis and is widely used in the pharmaceutical industry to produce chiral compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans involves the synthesis of a cyclobutane ring followed by the introduction of a phenyl group and a carboxylic acid group. The stereochemistry of the cyclobutane ring must be controlled to ensure the desired trans configuration.", "Starting Materials": [ "Cyclobutene", "Phenol", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Ethyl chloroformate", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Cyclobutene is reacted with bromine in the presence of sodium hydroxide to form racemic 1,2-dibromocyclobutane.", "The dibromocyclobutane is then reacted with diethyl malonate in the presence of sodium ethoxide to form a cyclobutane carboxylic acid derivative.", "The carboxylic acid derivative is then reacted with ethyl chloroformate and sodium borohydride to form a phenyl cyclobutane carboxylic acid derivative.", "The phenyl cyclobutane carboxylic acid derivative is then hydrolyzed with hydrochloric acid to form racemic 3-phenoxycyclobutane-1-carboxylic acid.", "The racemic mixture is separated into its enantiomers using a chiral stationary phase column.", "The trans enantiomer is obtained and purified by recrystallization from ethanol." ] }

CAS RN

2648961-89-9

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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